N-(Cyclopropylmethyl)-5-iodo-2-methylaniline
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Overview
Description
N-(Cyclopropylmethyl)-5-iodo-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-5-iodo-2-methylaniline typically involves multiple steps. One common approach starts with the iodination of 2-methylaniline to introduce the iodine atom at the 5-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The resulting 5-iodo-2-methylaniline is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl chloride in the presence of a base like potassium carbonate or sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener reagents and solvents could be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-5-iodo-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the iodine atom or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Removal of iodine or reduction of other functional groups
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
N-(Cyclopropylmethyl)-5-iodo-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-5-iodo-2-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and iodine atom can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-5-iodo-2-methylaniline: can be compared with other N-substituted anilines and iodinated aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropylmethyl group and iodine atom can significantly influence its physicochemical properties and interactions with molecular targets.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-iodo-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCATIHLRSCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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